molecular formula C22H27ClN4 B12208431 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12208431
M. Wt: 382.9 g/mol
InChI Key: ONKWEXOMJYYJNG-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, a methyl group, and a piperidinyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe tert-butyl, chlorophenyl, and piperidinyl groups are introduced at various stages of the synthesis through substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery .

Properties

Molecular Formula

C22H27ClN4

Molecular Weight

382.9 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H27ClN4/c1-15-20(16-8-10-17(23)11-9-16)21-24-18(22(2,3)4)14-19(27(21)25-15)26-12-6-5-7-13-26/h8-11,14H,5-7,12-13H2,1-4H3

InChI Key

ONKWEXOMJYYJNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCCCC4

Origin of Product

United States

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